molecular formula C16H14O5 B14169692 6-Methoxy-Quinoxaline CAS No. 64894-58-2

6-Methoxy-Quinoxaline

Cat. No.: B14169692
CAS No.: 64894-58-2
M. Wt: 286.28 g/mol
InChI Key: PMPFXXWLTIMSFY-UHFFFAOYSA-N
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Description

6-Methoxy-Quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N2O It is a derivative of quinoxaline, where a methoxy group (-OCH3) is attached to the sixth position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-Quinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For instance, the reaction of o-phenylenediamine with 2-methoxybenzil in the presence of an acid catalyst can yield this compound . Another method involves the use of nano-catalysts, such as nano-γ-Fe2O3–SO3H, which facilitate the cyclo-condensation reaction under solvent-free conditions .

Industrial Production Methods

In industrial settings, the production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred. These approaches not only enhance the yield but also reduce the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-Quinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methoxy-Quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-Quinoxaline involves its interaction with various molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of its anticancer activity, it may induce apoptosis in cancer cells by causing DNA damage or inhibiting specific signaling pathways .

Comparison with Similar Compounds

6-Methoxy-Quinoxaline can be compared with other quinoxaline derivatives, such as:

    Quinoxaline: The parent compound without any substituents.

    2-Methyl-Quinoxaline: A derivative with a methyl group at the second position.

    6-Bromo-Quinoxaline: A derivative with a bromine atom at the sixth position.

Uniqueness

The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other quinoxaline derivatives and potentially more effective in certain applications .

Properties

CAS No.

64894-58-2

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

5,6-dihydroxy-8-methoxy-2,7-dimethylbenzo[g]chromen-4-one

InChI

InChI=1S/C16H14O5/c1-7-4-10(17)14-12(21-7)6-9-5-11(20-3)8(2)15(18)13(9)16(14)19/h4-6,18-19H,1-3H3

InChI Key

PMPFXXWLTIMSFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)O)C)OC

Origin of Product

United States

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